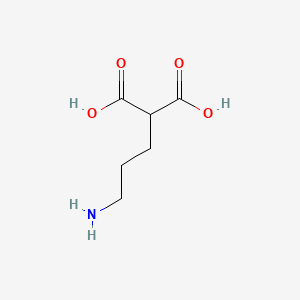![molecular formula C12H15F3N2 B1309515 N-[3-(trifluoromethyl)phenyl]piperidin-4-amine CAS No. 782446-06-4](/img/structure/B1309515.png)
N-[3-(trifluoromethyl)phenyl]piperidin-4-amine
Descripción general
Descripción
N-[3-(trifluoromethyl)phenyl]piperidin-4-amine is a compound that is not directly mentioned in the provided papers. However, the papers do discuss various piperidine derivatives and their synthesis, which can provide insights into the chemical behavior and properties of similar compounds. Piperidine is a six-membered heterocyclic amine with one nitrogen atom, and it is a key structural motif in many pharmaceutical compounds due to its biological activity .
Synthesis Analysis
The synthesis of piperidine derivatives can be achieved through various methods. For instance, the synthesis of N-(4-piperidinyl)-1H-benzimidazol-2-amines involves cyclodesulfurization, alkylation, reductive amination, or oxirane ring-opening reactions . Another approach to synthesizing substituted piperidines is through Claisen rearrangement of serine-derived esters, followed by heating with butyl vinyl ether in the presence of mercury(II) acetate and triethylamine . Additionally, N-benzyl- or N-tosyl-N-(4-methyl-3-pentenyl)amino aldehyde benzylimines derived from amino acids can be cyclized diastereoselectively using Lewis acids to yield various substituted piperidines .
Molecular Structure Analysis
The molecular structure of piperidine derivatives can be complex and is often elucidated using techniques such as X-ray crystallography and NMR spectroscopy. For example, a novel piperidin-1-ylmethyl-substituted quinolinone was characterized by X-ray crystallography, and its molecular geometry and electronic properties were studied using density functional theory (DFT) . The relative configurations of the synthesized piperidines can also be established by NMR and X-ray crystal structure analyses .
Chemical Reactions Analysis
Piperidine derivatives can undergo various chemical reactions. For instance, the reaction of 1,1,1-trifluoro-2,2-bis-(4-nitrophenyl)ethane with piperidine leads to complex reaction pathways, including a pre-equilibrium followed by fast addition-elimination steps . Oxidative coupling of arenesulfonamides, acetylenes, and secondary amines can yield N-piperidinylmethylidene derivatives . These reactions highlight the reactivity of piperidine derivatives and their potential for further chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives can vary widely depending on their substitution patterns. For example, the kinetics and mechanism of reactions involving piperidine bases can be influenced by solvent effects and the nature of substituents . Theoretical calculations, such as DFT, can predict thermodynamic properties, vibrational frequencies, and electronic absorption spectra, which are in agreement with experimental data . NMR chemical shift values and vibrational wavenumbers are also crucial for understanding the physical properties of these compounds .
Aplicaciones Científicas De Investigación
Photophysical Properties Study
N-[3-(trifluoromethyl)phenyl]piperidin-4-amine and its analogues have been studied for their photophysical properties. In a study by Qin et al. (2005), the fluorescence quantum yield and lifetime of various analogues were measured, highlighting the effects of solvent polarity and the electron-withdrawing strength of substituents on fluorescence properties. This research is significant for understanding the behavior of these compounds under different conditions, which can be crucial in applications like molecular imaging or sensor development (Qin et al., 2005).
Kinetic and Mechanistic Studies
The kinetics and mechanisms of reactions involving N-[3-(trifluoromethyl)phenyl]piperidin-4-amine derivatives have been explored. Chamberlin and Crampton (1994) studied the base catalysis mechanism of reactions between various amines and phenyl aryl sulfides. This research provides insight into the reaction pathways and rate-determining steps, essential for designing more efficient synthetic processes in chemical manufacturing (Chamberlin & Crampton, 1994).
Synthetic Chemistry Applications
The compound has been used in the synthesis of various substituted piperidines, pyrrolidines, and pyrimidinones. Johnson et al. (2002) detailed the use of lithiated N-Boc allylic and benzylic amines in conjugate additions to nitroalkenes, leading to highly enantioenriched products. This methodology is beneficial for synthesizing complex molecules in pharmaceuticals and agrochemicals (Johnson et al., 2002).
Antibacterial Activity Research
Merugu et al. (2010) explored the antibacterial activity of piperidine-containing pyrimidine imines and thiazolidinones, synthesized via microwave-assisted methods. Such studies are crucial for identifying new antibacterial agents, which can lead to the development of novel antibiotics (Merugu et al., 2010).
Direcciones Futuras
The future directions of “N-[3-(trifluoromethyl)phenyl]piperidin-4-amine” and similar compounds are likely to be influenced by ongoing research into the properties and applications of trifluoromethylated compounds. These compounds have found use in various industries, and it is expected that many novel applications will be discovered in the future .
Propiedades
IUPAC Name |
N-[3-(trifluoromethyl)phenyl]piperidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F3N2/c13-12(14,15)9-2-1-3-11(8-9)17-10-4-6-16-7-5-10/h1-3,8,10,16-17H,4-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNGLUJKTMXSDOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1NC2=CC=CC(=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30406495 | |
| Record name | N-[3-(trifluoromethyl)phenyl]piperidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30406495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(trifluoromethyl)phenyl]piperidin-4-amine | |
CAS RN |
782446-06-4 | |
| Record name | N-[3-(trifluoromethyl)phenyl]piperidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30406495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![3-[(4-Fluorophenyl)sulfonyl]propanenitrile](/img/structure/B1309453.png)

![Phenol, 4-[(4-aminophenyl)amino]-](/img/structure/B1309462.png)
![Ethyl 5-(2-furyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B1309468.png)
![3-[2-Oxo-2-(piperidin-1-yl)ethoxy]benzoic acid](/img/structure/B1309472.png)

![7-Iodo-1,2,3,4-tetrahydrocyclopenta[b]indole](/img/structure/B1309478.png)